molecular formula C10H27PS3Si2 B14298451 Bis(trimethylsilyl) tert-butylphosphonotrithioate CAS No. 112215-21-1

Bis(trimethylsilyl) tert-butylphosphonotrithioate

Cat. No.: B14298451
CAS No.: 112215-21-1
M. Wt: 330.7 g/mol
InChI Key: CUFFKWNTFUKVJP-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) tert-butylphosphonotrithioate is an organophosphorus compound characterized by the presence of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl) tert-butylphosphonotrithioate typically involves the reaction of tert-butylphosphonotrithioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:

tert-Butylphosphonotrithioate+2Trimethylsilyl chlorideBis(trimethylsilyl) tert-butylphosphonotrithioate+2HCl\text{tert-Butylphosphonotrithioate} + 2 \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} tert-Butylphosphonotrithioate+2Trimethylsilyl chloride→Bis(trimethylsilyl) tert-butylphosphonotrithioate+2HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) tert-butylphosphonotrithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.

    Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonotrithioate oxides, while reduction can produce phosphonotrithioate derivatives with lower oxidation states.

Scientific Research Applications

Bis(trimethylsilyl) tert-butylphosphonotrithioate has several scientific research applications, including:

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) tert-butylphosphonotrithioate involves its interaction with molecular targets through its phosphonotrithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trimethylsilyl groups provide steric protection and enhance the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl) sulfide: Similar in structure but contains sulfur instead of phosphorus.

    Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.

    tert-Butylphosphonotrithioate: The parent compound without the trimethylsilyl groups.

Uniqueness

Bis(trimethylsilyl) tert-butylphosphonotrithioate is unique due to the combination of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

112215-21-1

Molecular Formula

C10H27PS3Si2

Molecular Weight

330.7 g/mol

IUPAC Name

tert-butyl-sulfanylidene-bis(trimethylsilylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C10H27PS3Si2/c1-10(2,3)11(12,13-15(4,5)6)14-16(7,8)9/h1-9H3

InChI Key

CUFFKWNTFUKVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=S)(S[Si](C)(C)C)S[Si](C)(C)C

Origin of Product

United States

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